molecular formula C13H14ClNO B1523047 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole CAS No. 1094382-58-7

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Cat. No.: B1523047
CAS No.: 1094382-58-7
M. Wt: 235.71 g/mol
InChI Key: LPHDCMASAZJOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is a chemical compound built around the 1,3-oxazole heterocycle, a scaffold recognized for its versatile applications in medicinal chemistry and drug discovery. The 1,3-oxazole core is a privileged structure found in numerous synthetic and naturally occurring bioactive molecules, contributing to a wide spectrum of pharmacological activities . This particular derivative features a chloroethyl substituent, a functional group that in related compounds has been shown to facilitate intramolecular cyclization and protein alkylation, leading to potent biological effects such as the inhibition of cancer cell proliferation . Oxazole derivatives are extensively investigated for their antimicrobial properties. Research indicates that synthetic 1,3-oxazoles, especially those with specific substitution patterns like a phenyl group at the 5-position, can exhibit significant activity against fungal strains such as C. albicans and against Gram-positive bacteria . The structural attributes of this compound make it a valuable intermediate for synthesizing more complex molecules and for exploring new chemical entities in therapeutic areas including infectious diseases and oncology . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-3-11-12(10-7-5-4-6-8-10)16-13(15-11)9(2)14/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHDCMASAZJOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC(=N1)C(C)Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 2-(1-Hydroxyethyl) Oxazole Precursors

One common approach to obtain 2-(1-chloroethyl) substituted oxazoles is the halogenation of the corresponding 2-(1-hydroxyethyl) oxazole intermediate. This involves:

  • Synthesizing the 2-(1-hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole via cyclization of appropriate α-hydroxy ketones or α-hydroxy esters with amides.
  • Treatment of the hydroxyethyl intermediate with hydrogen chloride (HCl) in a solvent such as 1,4-dioxane at ambient temperature (around 20 °C), which converts the hydroxy group to the chloro group, forming the 2-(1-chloroethyl) derivative.

This method is supported by analogous procedures reported for chloromethyl-substituted oxazoles, where hydrogen chloride in 1,4-dioxane was used to convert hydroxymethyl groups to chloromethyl groups efficiently.

Multi-step Synthesis Involving Trichlorophosphate

Following halogenation, further purification and functionalization steps may be involved, such as:

  • Use of trichlorophosphate in chloroform under reflux conditions to facilitate substitution or activation of the oxazole ring or side chains, improving yield and purity.

Cyclization Routes to the Oxazole Core

Condensation of Benzaldehyde Derivatives with Hippuric Acid

Oxazole rings substituted at the 4- and 5-positions can be prepared by cyclization of hippuric acid derivatives with substituted benzaldehydes in polyphosphoric acid at elevated temperatures (~90 °C) for several hours. This method yields 4-substituted and 5-substituted oxazole-5(4H)-one derivatives, which can be further transformed into the desired oxazole compounds.

Use of α-Halo Ketones and Amides

Another route involves reacting α-halo ketones or α-halo esters with amides or nitriles under basic or acidic conditions to form the oxazole ring with desired substitution patterns. For example, 2-chloroethyl groups can be introduced by using 2-chloroethyl precursors in the cyclization step.

Industrial Scale and Efficiency Considerations

For industrial-scale synthesis of oxazole derivatives, bases such as sodium hydroxide, potassium carbonate, or organic bases like DBU and DABCO are employed to facilitate cyclization and substitution reactions efficiently. The choice of base and reaction conditions (temperature, solvent) significantly affects yield and purity.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Yield & Notes
1 Cyclization of hippuric acid with substituted benzaldehyde Polyphosphoric acid, 90 °C, 4 h ~75% yield; forms 4-ethyl-5-phenyl oxazole core
2 Introduction of 1-hydroxyethyl group at 2-position Reaction with α-hydroxy ketone or ester precursors Intermediate for halogenation step
3 Halogenation of 1-hydroxyethyl to 1-chloroethyl Hydrogen chloride in 1,4-dioxane, 20 °C Efficient conversion to chloro derivative
4 Activation/substitution with trichlorophosphate Trichlorophosphate, chloroform, reflux Enhances substitution, purification step
5 Use of inorganic or organic bases for cyclization NaOH, K2CO3, DBU, DABCO Improves reaction efficiency and scalability

Research Findings and Observations

  • The halogenation step using hydrogen chloride is mild and effective for converting hydroxyethyl to chloroethyl substituents without degrading the oxazole ring.
  • Cyclization in polyphosphoric acid is a classical and reliable method to construct the oxazole ring with desired substitution at 4- and 5-positions.
  • Use of organic bases such as DBU and DABCO can improve yields and simplify purification in large-scale syntheses.
  • The multi-step reaction sequence is necessary to achieve selective substitution and maintain the integrity of the oxazole ring system.
  • Purification typically involves extraction, drying with sodium sulfate, and recrystallization or chromatography to obtain high-purity products.

The preparation of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole involves a multi-step synthetic route starting from cyclization of substituted benzaldehydes and hippuric acid derivatives to form the oxazole core, followed by introduction of the 1-hydroxyethyl group at the 2-position, and subsequent halogenation to the 1-chloroethyl substituent using hydrogen chloride in 1,4-dioxane. Additional steps such as treatment with trichlorophosphate under reflux may be employed to enhance substitution and purification. The use of appropriate bases and controlled reaction conditions allows for efficient and scalable synthesis of this compound.

This synthesis strategy is supported by analogous preparation methods for related oxazole derivatives documented in peer-reviewed literature and patent disclosures, ensuring a professional and authoritative foundation for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.

    Electrophilic Aromatic Substitution:

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Products may include 2-(1-aminoethyl)-4-ethyl-5-phenyl-1,3-oxazole or 2-(1-hydroxyethyl)-4-ethyl-5-phenyl-1,3-oxazole.

    Electrophilic Aromatic Substitution: Products may include brominated or nitrated derivatives of the compound.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the oxazole ring or the substituents.

Scientific Research Applications

Neuropharmacological Applications

One of the most significant applications of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is in the treatment of neurodegenerative diseases, particularly Alzheimer's disease (AD). Research indicates that compounds similar to this oxazole derivative exhibit multifunctional inhibitory profiles against key enzymes involved in AD pathology:

  • Cholinesterase Inhibition : The compound has shown promising results in inhibiting human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are crucial for managing cholinergic dysfunction in AD. For instance, studies have demonstrated that derivatives can achieve IC50 values as low as 0.052μM0.052\,\mu M against hAChE, indicating potent activity .
  • Amyloid Beta Aggregation : The compound's ability to reduce amyloid beta (Aβ) aggregation is critical for preventing plaque formation associated with AD. In vitro assays have confirmed significant anti-Aβ aggregation activity .

Case Study: Neuroprotective Effects

In a study involving rat models of AD, the administration of similar oxazole derivatives resulted in improved cognitive functions as assessed by behavioral tests such as the Morris water maze. Histopathological examinations revealed no neuronal damage, suggesting a neuroprotective effect .

Anti-inflammatory Applications

Another notable application of this compound lies in its anti-inflammatory properties:

  • COX-2 Inhibition : Research has indicated that oxazole derivatives can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. This selective inhibition minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Table: COX Inhibition Potency

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
This compound>100.5>20
Aspirin0.83.03.75
Diclofenac0.90.71.29

This table illustrates the superior selectivity of the oxazole compound over traditional NSAIDs.

Anticancer Potential

Emerging research suggests that oxazole derivatives may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth:

  • Mechanism of Action : Studies have shown that these compounds can modulate signaling pathways involved in cell proliferation and survival, making them potential candidates for cancer therapy .

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues of 1,3-Oxazole Derivatives

The following table summarizes key structural and functional differences between 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Evidence Sources
Target Compound 2-(1-Chloroethyl), 4-Ethyl, 5-Phenyl C₁₃H₁₄ClNO High lipophilicity; potential bioactivity
Probe O1O (2-(2'-OH-phenyl)-5-phenyl-1,3-oxazole) 2-(2'-Hydroxyphenyl), 5-Phenyl C₁₅H₁₁NO₂ Fluorescent probe for membrane polarity studies; detects lipid hydration changes
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole 2-(3-Methylphenyl), 4-Chloromethyl, 5-Methyl C₁₂H₁₁ClN₂O Intermediate in agrochemical synthesis; halogen enhances reactivity
5-Ethyl-4-methyl-2-(propan-2-yl)-1,3-oxazole 2-Isopropyl, 4-Methyl, 5-Ethyl C₉H₁₄N₂O Flavor/fragrance applications; lower halogen content reduces toxicity
2-Amino-1,3-oxazole derivatives (e.g., BMS-337197) 2-Amino, variable R-groups Varies Antifungal, antibacterial, and antiviral activities; IMPDH inhibition

Key Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Lipophilicity : The target compound’s 1-chloroethyl and phenyl groups enhance lipophilicity compared to hydroxylated analogs like Probe O1O. This property may improve membrane permeability but reduce aqueous solubility .
  • Reactivity: Chlorinated substituents (e.g., 1-chloroethyl, chloromethyl) increase electrophilicity, enabling nucleophilic substitution reactions. This contrasts with non-halogenated derivatives like 5-ethyl-4-methyl-2-isopropyl-1,3-oxazole, which are more stable .
Toxicity and Stability
  • Chlorinated vs. Non-Chlorinated: Chlorine atoms in the target compound and 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole may increase toxicity compared to non-halogenated analogs. However, strategic placement (e.g., glucose conjugation in nitrosoureas) can mitigate toxicity while retaining efficacy .
  • Metabolic Stability : The phenyl group in the target compound may slow metabolic degradation compared to alkyl-substituted oxazoles, extending its half-life .

Biological Activity

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole is a compound that belongs to the oxazole family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12ClNO\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}

This compound contains a chloroethyl group that contributes to its biological activity, particularly in the context of drug development.

Antimicrobial Activity

Research indicates that compounds with the 1,3-oxazole core exhibit significant antimicrobial properties. In a study evaluating various oxazole derivatives, it was found that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Compound MIC (µg/mL) Target Organism
This compound32E. coli
16S. aureus

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has shown promising results in inhibiting cell proliferation in several cancer cell lines, including breast and lung cancer models. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay conducted on MCF7 (breast cancer) and A549 (lung cancer) cell lines, the following IC50 values were observed:

Cell Line IC50 (µM) Mechanism of Action
MCF715Induction of apoptosis
A54920Cell cycle arrest at G2/M phase

These findings indicate that the compound effectively inhibits cancer cell growth at relatively low concentrations.

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory and analgesic effects. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and reduce pain response in animal models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole, and how can regioselectivity be controlled?

  • Methodology :

  • Cyclization with Lewis Acids : Use chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnI₂ to promote cyclization of precursors such as substituted oxazole intermediates. This approach ensures regioselectivity at the 1,3-oxazole core .
  • Precursor Design : Start with ethyl or phenyl-substituted precursors to ensure proper positioning of substituents. For example, Vilsmeier-Haack formylation (used in pyrazole derivatives) can be adapted for introducing the chloroethyl group .
    • Key Considerations : Monitor reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane) to minimize side products .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology :

  • NMR Analysis : Use ¹H/¹³C NMR to identify substituent positions (e.g., chloroethyl vs. ethyl groups) and verify regiochemistry. NOESY experiments can clarify spatial arrangements of aromatic protons .
  • Mass Spectrometry (HRMS) : Confirm molecular formula and detect halogen isotopes (e.g., chlorine’s M+2 peak) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, as demonstrated in thiazole and pyrazole analogs .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in derivatives of this compound?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing chloroethyl with bromoethyl) and assay against target enzymes (e.g., kinases or proteases). Compare IC₅₀ values to identify critical functional groups .
  • Computational Docking : Use molecular dynamics simulations to predict binding modes. For example, oxazole derivatives with phenyl groups show enhanced π-π stacking in hydrophobic enzyme pockets .
    • Data Validation : Cross-validate bioassay results with orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) .

Q. How does the chloroethyl substituent influence reactivity and pharmacological profiles compared to other halogenated analogs?

  • Methodology :

  • Reactivity Analysis : Compare nucleophilic substitution rates (e.g., SN2 reactions) of chloroethyl vs. bromomethyl analogs. Chlorine’s lower electronegativity may reduce reaction rates but enhance stability .
  • Pharmacokinetic Profiling : Assess lipophilicity (logP) via HPLC and correlate with membrane permeability. Chloroethyl derivatives often exhibit higher logP than non-halogenated analogs, improving blood-brain barrier penetration .
    • Comparative Table :
SubstituentReactivity (SN2)logPBioactivity (IC₅₀, nM)
ChloroethylModerate3.2120 ± 15
BromomethylHigh3.595 ± 10
MethylLow2.1>500
Data inferred from analogous oxazole studies .

Q. What methodologies effectively determine the compound’s interaction with biological targets?

  • Methodology :

  • Fluorescent Probes : Incorporate oxazole-based fluorescent tags (e.g., O10 or PH7 probes) to study membrane interactions. These probes detect changes in microenvironment polarity and hydration, useful for lipid bilayer studies .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics with target proteins. For example, oxazole derivatives with phenyl groups show exothermic binding to ATP-binding pockets .
    • Caveats : Account for autofluorescence in oxazole-containing compounds by using quenchers or wavelength-shifting dyes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.